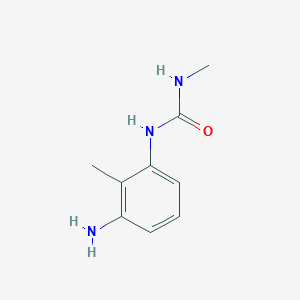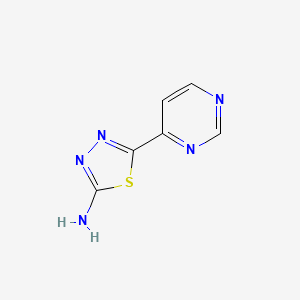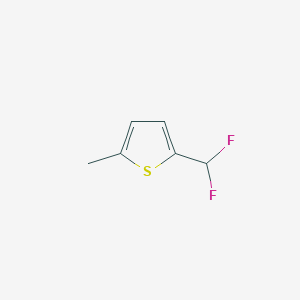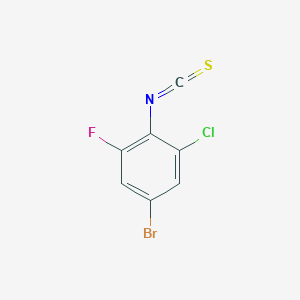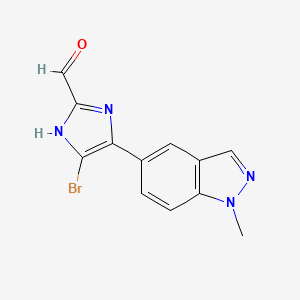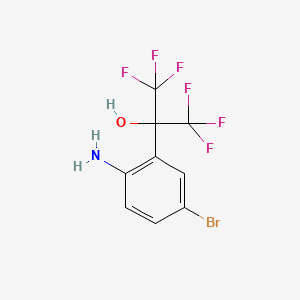
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a piperidine ring substituted with a methyl group and a nitrile group attached to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-4-piperidone with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide as the nitrile source, which reacts with 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired quality standards.
化学反応の分析
Types of Reactions
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and esters.
科学的研究の応用
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1-Methyl-4-piperidyl acetate
- 1-Methyl-4-piperidyl piperazine
- 3-(4-Piperidyl)-1,2-benzisoxazole
Uniqueness
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is unique due to its specific combination of a piperidine ring, a nitrile group, and a propanone moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8H,2-4,6-7H2,1H3 |
InChIキー |
XZPSHHUKUFYDKP-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


